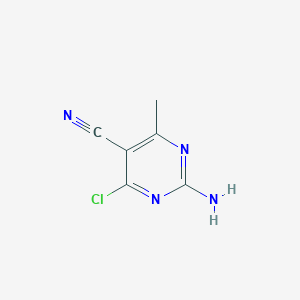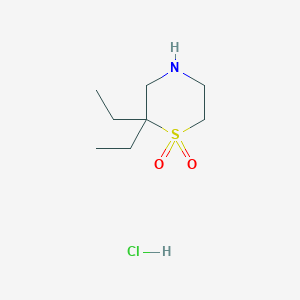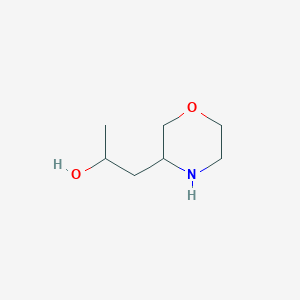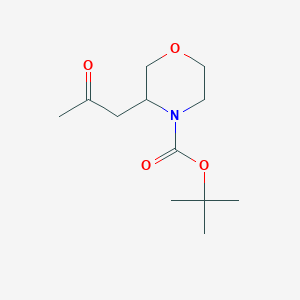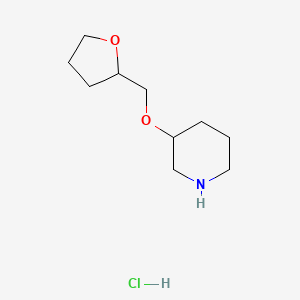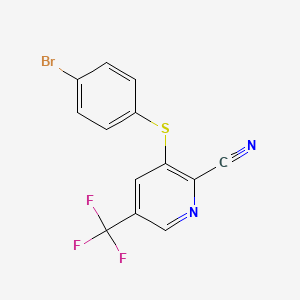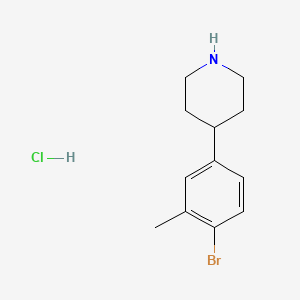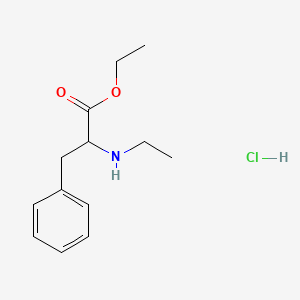amine CAS No. 1601992-70-4](/img/structure/B1448497.png)
[(4-Bromo-2-chlorophenyl)methyl](3-methoxypropyl)amine
Overview
Description
(4-Bromo-2-chlorophenyl)methylamine is an organic compound with the molecular formula C10H13BrClNO This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methoxypropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation: The methoxypropylamine group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as a base, with heating to reflux.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound’s ability to modulate neurotransmitter release and immune response makes it a promising candidate for studying various biological processes.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, chronic pain, and inflammatory conditions due to its pharmacological properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter release by binding to receptors in the central nervous system. Additionally, it can influence immune response by interacting with immune cells and modulating the production of cytokines. These interactions can lead to various physiological effects, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
(4-Bromo-2-chlorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Bromo-3-chlorophenyl)methylamine: This compound has a similar structure but with a different substitution pattern on the phenyl ring. It may have different reactivity and biological activity.
(4-Bromo-2-chlorophenyl)methylamine: This compound has a different alkyl chain length, which can affect its physical and chemical properties.
(4-Bromo-2-chlorophenyl)methylamine hydrochloride: The hydrochloride salt form of the compound may have different solubility and stability properties.
The uniqueness of (4-Bromo-2-chlorophenyl)methylamine lies in its specific substitution pattern and the presence of the methoxypropylamine group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHFFFBKHFJTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


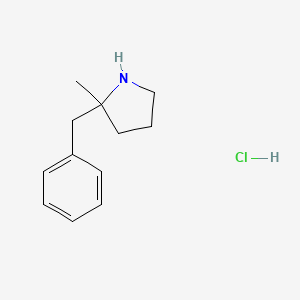
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

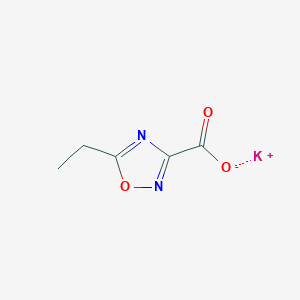

amine dihydrochloride](/img/structure/B1448424.png)
